3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
The compound 3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic molecule that features a unique combination of indole, furan, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe furan-2-ylmethyl group is then attached through a series of coupling reactions, and finally, the isoindoline ring is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic route. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Another compound with a similar indole and dichlorophenyl structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety and is used in pharmaceutical applications.
Uniqueness
The uniqueness of 3-[2-(2,4-dichlorophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H20Cl2N2O2 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-1-methylindol-3-yl]-2-(furan-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C28H20Cl2N2O2/c1-31-24-11-5-4-10-22(24)25(26(31)21-13-12-17(29)15-23(21)30)27-19-8-2-3-9-20(19)28(33)32(27)16-18-7-6-14-34-18/h2-15,27H,16H2,1H3 |
InChI Key |
KKDBBSJAHJIRPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=C(C=C(C=C3)Cl)Cl)C4C5=CC=CC=C5C(=O)N4CC6=CC=CO6 |
Origin of Product |
United States |
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